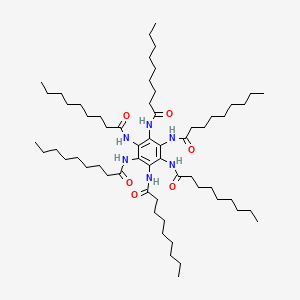
N,N',N'',N''',N'''',N'''''-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with six amide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide typically involves the reaction of benzene-1,2,3,4,5,6-hexacarboxylic acid with hexylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in therapeutic agents.
Industry: Utilized in the production of advanced materials such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, affecting their function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanoic acid
- N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanamine
Uniqueness
N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide is unique due to its multiple amide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
113841-05-7 |
|---|---|
Molekularformel |
C60H108N6O6 |
Molekulargewicht |
1009.5 g/mol |
IUPAC-Name |
N-[2,3,4,5,6-pentakis(nonanoylamino)phenyl]nonanamide |
InChI |
InChI=1S/C60H108N6O6/c1-7-13-19-25-31-37-43-49(67)61-55-56(62-50(68)44-38-32-26-20-14-8-2)58(64-52(70)46-40-34-28-22-16-10-4)60(66-54(72)48-42-36-30-24-18-12-6)59(65-53(71)47-41-35-29-23-17-11-5)57(55)63-51(69)45-39-33-27-21-15-9-3/h7-48H2,1-6H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)(H,66,72) |
InChI-Schlüssel |
BCKBIKFNWHXALH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)NC1=C(C(=C(C(=C1NC(=O)CCCCCCCC)NC(=O)CCCCCCCC)NC(=O)CCCCCCCC)NC(=O)CCCCCCCC)NC(=O)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


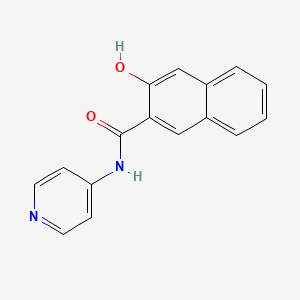
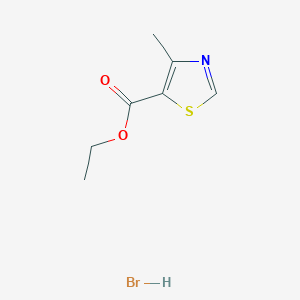
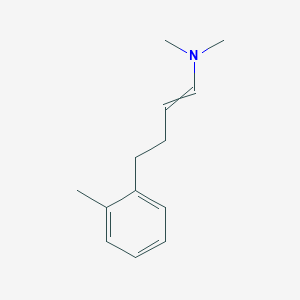
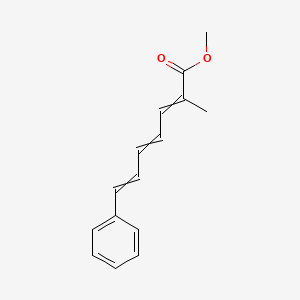
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
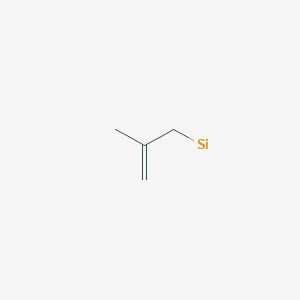
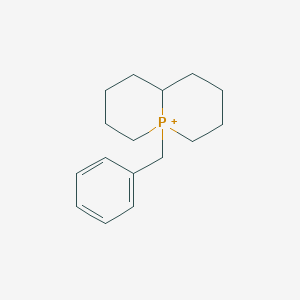
![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
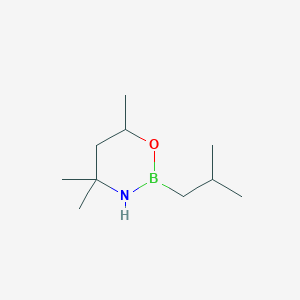
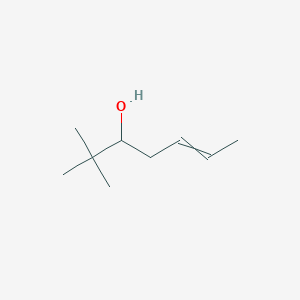
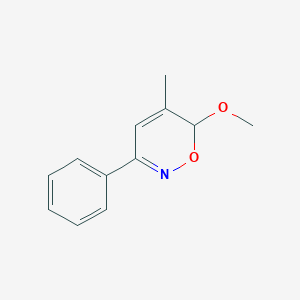
![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
